molecular formula C9H6N2O B14665298 1H-[1]benzofuro[3,2-c]pyrazole CAS No. 39514-51-7

1H-[1]benzofuro[3,2-c]pyrazole

Cat. No.: B14665298
CAS No.: 39514-51-7
M. Wt: 158.16 g/mol
InChI Key: VMLKMYJTGAISQF-UHFFFAOYSA-N
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Description

1H-[1]Benzofuro[3,2-c]pyrazole is a tricyclic heteroaromatic compound of significant interest in medicinal chemistry and drug discovery. This fused ring system, incorporating both benzofuran and pyrazole motifs, serves as a versatile architectural framework for developing biologically active molecules . The compound's core structure is a fundamental building block for synthesizing derivatives with high affinity and selectivity for cannabinoid receptors. Research has demonstrated that substituted 1H-benzofuro[3,2-c]pyrazole-3-carboxamides can act as potent and selective CB2 receptor agonists, with Ki values for CB2 in the nanomolar range and high selectivity over the CB1 receptor . This selective CB2 targeting is particularly valuable for investigating inflammatory and neuropathic pain pathways while aiming to avoid psychoactive side effects associated with CB1 activation. Furthermore, the benzofuro[3,2-c]pyrazole scaffold is established in patented analgesic agents, confirming its practical application in developing new therapeutic candidates . The synthetic accessibility of this scaffold is supported by multiple approaches, including acid-catalyzed thermal cyclizations of hydrazone precursors and environmentally benign laccase-catalyzed oxidative reactions in aqueous media, aligning with green chemistry principles . With a molecular formula of C9H6N2O and a molecular weight of 158.16 g/mol , this solid compound provides researchers with a critical starting material for exploring structure-activity relationships, optimizing pharmacological properties, and designing novel ligands for various biological targets. This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

39514-51-7

Molecular Formula

C9H6N2O

Molecular Weight

158.16 g/mol

IUPAC Name

1H-[1]benzofuro[3,2-c]pyrazole

InChI

InChI=1S/C9H6N2O/c1-2-4-7-6(3-1)9-8(12-7)5-10-11-9/h1-5H,(H,10,11)

InChI Key

VMLKMYJTGAISQF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C=NN3

Origin of Product

United States

Synthetic Methodologies for 1h 1 Benzofuro 3,2 C Pyrazole and Its Derivatives

Established Synthetic Pathways for the 1H-Benzofuro[3,2-c]pyrazole Core

The formation of the central pyrazole (B372694) ring fused to the benzofuran (B130515) framework is the key challenge in synthesizing the 1H- nih.govbenzofuro[3,2-c]pyrazole core. Chemists have primarily relied on cyclization reactions, with multi-component and one-pot strategies emerging as efficient alternatives.

Cyclization reactions are fundamental to the synthesis of the 1H- nih.govbenzofuro[3,2-c]pyrazole core, typically involving the formation of the pyrazole ring from a suitably functionalized benzofuran precursor.

The most prevalent method for constructing a pyrazole ring is the condensation reaction between a hydrazine (B178648) derivative and a 1,3-dielectrophilic compound. nih.govmdpi.com This classical approach, known as the Knorr pyrazole synthesis, is highly effective for forming the five-membered nitrogen-containing ring. youtube.com In the context of 1H- nih.govbenzofuro[3,2-c]pyrazole synthesis, this strategy involves a precursor that contains the benzofuran moiety linked to a 1,3-dicarbonyl or an equivalent reactive species.

A specific application of this method involves the treatment of a 6-methoxybenzofuran-3(2H)-one with lithium hexamethyldisilazide (LiHMDS) to generate an enolate. nih.gov This enolate then reacts with a substituted phenyl isothiocyanate to form a thioamide intermediate. nih.gov The subsequent condensation of this intermediate with hydrazine monohydrate in a dioxane/ethanol mixture yields the desired 1H-benzofuro[3,2-c]pyrazole derivatives. nih.gov This reaction, however, can sometimes lead to the formation of furan (B31954) ring-opened byproducts. nih.gov

Table 1: Synthesis of 1H-Benzofuro[3,2-c]pyrazole Derivatives via Hydrazine Condensation nih.gov

Starting MaterialReagentsProductYield
6-methoxybenzofuran-3(2H)-one1. LiHMDS, 1-ethoxy-3-isothiocyanatobenzene (B1359714) 2. Hydrazine hydrate3-((6-Methoxy-1H-benzofuro[3,2-c]pyrazol-3-yl)amino)ethoxybenzene11%
6-methoxybenzofuran-3(2H)-one1. LiHMDS, 3-isothiocyanatobenzamide (B6147438) 2. Hydrazine hydrate3-((6-Methoxy-1H-benzofuro[3,2-c]pyrazol-3-yl)amino)benzamide30%

An alternative pathway to the 1H- nih.govbenzofuro[3,2-c]pyrazole core is through an acid-catalyzed thermal cyclization. This method has been successfully employed for the synthesis of 3-carboxamide derivatives of the target scaffold. nih.gov The strategy involves the intramolecular cyclization of a bicyclic hydrazone precursor. nih.gov

For instance, the synthesis of ethyl 1-(2,4-dichlorophenyl)-6-methyl-1H-benzofuro[3,2-c]pyrazol-3-carboxylate is achieved through the acid-catalyzed thermal cyclization of ethyl 2-(2-(2,4-dichlorophenyl)hydrazono)-2-(6-methyl-3-oxo-2,3-dihydrobenzofuran-2-yl)acetate. nih.gov This key cyclization step efficiently constructs the tricyclic pyrazole system, which can then be further modified. nih.gov

Multi-component reactions (MCRs) offer a powerful and efficient strategy for the synthesis of complex molecules like pyrazole derivatives from three or more starting materials in a single operation. nih.govsemanticscholar.org This approach is valued for its operational simplicity, time and energy savings, and high atom economy. semanticscholar.orgresearchgate.net

While specific MCRs starting from benzofuran precursors to directly form the 1H- nih.govbenzofuro[3,2-c]pyrazole ring are not extensively documented, the principles of MCRs for pyrazole synthesis are well-established and applicable. tandfonline.combiointerfaceresearch.com A common MCR for pyrazoles involves the one-pot reaction of a hydrazine, a 1,3-dicarbonyl compound, and an aldehyde or isothiocyanate. tandfonline.combiointerfaceresearch.com For example, a three-component reaction of hydrazine hydrate, arylidene malononitrile, and isothiocyanates can be used to produce highly functionalized pyrazoles. biointerfaceresearch.com This methodology could theoretically be adapted by using a benzofuran-based starting material to construct the desired fused heterocyclic system.

One-pot syntheses, which are often a feature of MCRs, streamline synthetic processes by avoiding the isolation and purification of intermediates, thereby saving time and resources. semanticscholar.org Various one-pot procedures have been developed for the synthesis of pyrazole rings. organic-chemistry.org One such procedure involves the condensation of aromatic aldehydes with tosylhydrazine, followed by a cycloaddition with a terminal alkyne to afford 3,5-disubstituted 1H-pyrazoles in good yields. organic-chemistry.org

In a procedure relevant to the pyrazolone (B3327878) tautomer, a one-pot synthesis for 1-aryl-pyrazol-3-one derivatives has been developed starting from anilines and 2,5-dimethyl-furan-3-one, which proceeds without the need to isolate intermediates. semanticscholar.org This highlights the utility of one-pot strategies in building pyrazole-containing structures efficiently.

Cyclization Reactions for Core Formation

Synthesis of Functionalized 1H-Benzofuro[3,2-c]pyrazole Derivatives

The synthesis of functionalized derivatives of 1H- nih.govbenzofuro[3,2-c]pyrazole is crucial for exploring its chemical and biological properties. Functional groups can be introduced either by using substituted starting materials or by modifying the core structure after its formation.

Research has shown the successful synthesis of derivatives with substituents at the 3-position of the pyrazole ring. For example, starting with 6-methoxybenzofuran-3(2H)-one and various substituted phenyl isothiocyanates, a series of 3-(arylamino)-1H-benzofuro[3,2-c]pyrazoles were prepared. nih.gov

Another significant class of functionalized derivatives are the 1H-benzofuro[3,2-c]pyrazole-3-carboxamides. These are synthesized from the corresponding ethyl ester, which is obtained via the acid-catalyzed thermal cyclization method. The ester is then converted to the carboxylic acid, which can be coupled with various amines to produce a library of amide derivatives. nih.gov

Table 2: Examples of Synthesized Functionalized 1H-Benzofuro[3,2-c]pyrazole Derivatives

Core StructureFunctional GroupSynthetic PrecursorReference
6-Methoxy-1H-benzofuro[3,2-c]pyrazole3-Anilino-benzamide3-isothiocyanatobenzamide nih.gov
1-(2,4-dichlorophenyl)-6-methyl-1H-benzofuro[3,2-c]pyrazole3-CarboxamideEthyl 1-(2,4-dichlorophenyl)-6-methyl-1H-benzofuro[3,2-c]pyrazol-3-carboxylate nih.gov

Strategies for Substituent Introduction and Diversification

The functionalization of the 1H- nih.govbenzofuro[3,2-c]pyrazole scaffold is crucial for modulating its physicochemical and biological properties. Research has focused on introducing a variety of substituents at different positions of the tricyclic core.

A key position for diversification is C3 of the pyrazole ring. The ethyl 1H-benzofuro[3,2-c]pyrazol-3-carboxylate, formed via the acid-catalyzed cyclization method, serves as a versatile intermediate. The ester group can be converted into a carboxylic acid, which is then activated and coupled with various amines to generate a library of 1H-benzofuro[3,2-c]pyrazole-3-carboxamides. nih.gov This approach has been used to introduce complex moieties, including monocyclic and bicyclic monoterpenic substituents, onto the carbamoyl (B1232498) group. nih.gov

Further diversification can be achieved by modifying the starting materials. For example, in the synthesis starting from benzofuran-3(2H)-one, the use of different 3-substituted phenyl isothiocyanates allows for the introduction of various groups on the phenylamino (B1219803) moiety at the C3 position of the final product. nih.gov

While direct functionalization of the benzofuro[3,2-c]pyrazole core, such as through C-H activation, has not been extensively reported, general methods developed for simpler pyrazoles, like catalytic C-H arylation and N-alkylation, suggest potential pathways for future diversification strategies. nih.gov

Table 1: Examples of Synthesized 1H- nih.govbenzofuro[3,2-c]pyrazole Derivatives and Precursors
Compound NameStarting Material(s)Synthetic StrategyReference
3-((6-Methoxy-1H-benzofuro[3,2-c]pyrazol-3-yl)amino)ethoxybenzene6-methoxybenzofuran-3(2H)-one, 1-ethoxy-3-isothiocyanatobenzene, hydrazineCondensation from benzofuranone nih.gov
Ethyl 1-(2,4-dichlorophenyl)-6-methyl-1H-benzofuro[3,2-c]pyrazol-3-carboxylateethyl 2-(2-(2,4-dichlorophenyl)hydrazono)-2-(6-methyl-3-oxo-2,3-dihydrobenzofuran-2-yl)acetateAcid-catalyzed thermal cyclization nih.gov
1H-benzofuro[3,2-c]pyrazole-3-carboxamides (various)Ethyl 1H-benzofuro[3,2-c]pyrazol-3-carboxylate, various aminesAmide coupling nih.gov

Regioselective Synthesis and Isomer Formation

Regioselectivity is a critical aspect of pyrazole synthesis, as the reaction of unsymmetrical 1,3-dicarbonyl compounds with substituted hydrazines can often lead to mixtures of isomers. nih.govorganic-chemistry.org The synthetic methods for 1H- nih.govbenzofuro[3,2-c]pyrazole are designed to control the regiochemical outcome.

The acid-catalyzed thermal cyclization of ethyl 2-(2-(aryl)hydrazono)-2-(3-oxo-2,3-dihydrobenzofuran-2-yl)acetate is highly regioselective. The structure of the hydrazone precursor dictates the final arrangement of the fused rings, leading specifically to the 1H- nih.govbenzofuro[3,2-c]pyrazole system without the formation of its [3,2-d] isomer. nih.gov

Similarly, the multi-step synthesis starting from 6-methoxybenzofuran-3(2H)-one also yields the desired regioisomer. The reaction sequence ensures that the pyrazole ring is formed in the correct orientation relative to the benzofuran moiety. nih.gov However, this reaction is complicated by the formation of byproducts through ring-opening, rather than by the formation of a regioisomer.

An interesting and significant observation during the synthesis of certain 1H-benzofuro[3,2-c]pyrazole derivatives is the partial cleavage of the integrated furan ring. nih.gov Specifically, in the synthesis of a series of 3-(phenylamino)-1H-benzofuro[3,2-c]pyrazoles, the formation of an unexpected series of pyrazole derivatives was identified. nih.gov

These byproducts were characterized as 2-(3-(phenylamino)-1H-pyrazol-5-yl)phenol derivatives. For example, when synthesizing 3-((6-methoxy-1H-benzofuro[3,2-c]pyrazol-3-yl)amino)ethoxybenzene, the corresponding ring-opened byproduct, 3-((5-(2-hydroxy-4-methoxyphenyl)-1H-pyrazol-3-yl)amino)ethoxybenzene, was also isolated. nih.gov This side reaction represents a transformation of the benzofuran ring into a substituted phenol, effectively breaking the fused tricyclic system and generating a distinct bicyclic pyrazole. The formation of these byproducts highlights the reactivity of the furan ring under the reaction conditions used for pyrazole formation. nih.gov

Table 2: Furan Ring-Opening Byproducts
Target CompoundObserved ByproductStructural ChangeReference
3-((6-Methoxy-1H-benzofuro[3,2-c]pyrazol-3-yl)amino)ethoxybenzene3-((5-(2-hydroxy-4-methoxyphenyl)-1H-pyrazol-3-yl)amino)ethoxybenzeneCleavage of the furan ether linkage, forming a phenol nih.gov

Reactivity Studies of 1H-nih.govbenzofuro[3,2-c]pyrazole Derivatives (e.g., towards Grignard Reagents)

Currently, there is a lack of published research specifically detailing the reactivity of the 1H- nih.govbenzofuro[3,2-c]pyrazole heterocyclic system towards organometallic reagents such as Grignard reagents. While Grignard reagents are used in the synthesis of benzofuran precursors, their application to the functionalization of the final fused pyrazole ring system remains an area for future investigation. The pyrazole ring itself is generally resistant to nucleophilic attack by Grignard reagents unless activated by specific substituents. The reactivity of the C-H bonds on the pyrazole and benzofuran rings could potentially be exploited through modern cross-coupling reactions, but specific studies involving Grignard reagents on this scaffold are not available in the current literature.

Advanced Characterization Techniques for 1h 1 Benzofuro 3,2 C Pyrazole Compounds

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are instrumental in piecing together the molecular puzzle of 1H- rsc.orgbenzofuro[3,2-c]pyrazole compounds. By analyzing the interaction of these molecules with electromagnetic radiation, detailed information about their structure can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 1H- rsc.orgbenzofuro[3,2-c]pyrazole derivatives. One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provides fundamental information about the chemical environment of the hydrogen and carbon atoms, respectively. researchgate.net

In the ¹H NMR spectrum of 1H- rsc.orgbenzofuro[3,2-c]pyrazole compounds, the chemical shifts, signal multiplicities, and coupling constants offer insights into the number and connectivity of protons. nih.gov For instance, the protons on the pyrazole (B372694) and benzofuran (B130515) rings resonate at characteristic chemical shifts. researchgate.net Two-dimensional (2D) NMR techniques are employed for more complex structures to establish correlations between different nuclei.

Key 2D NMR Techniques:

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings within the molecule, revealing adjacent protons.

TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a spin system, not just immediate neighbors.

ROESY (Rotating-frame Overhauser Effect Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy): Provide information about the spatial proximity of protons, which is crucial for determining stereochemistry and conformation. beilstein-journals.org

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded carbon and proton atoms, aiding in the assignment of carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range couplings between carbon and proton atoms (typically over two or three bonds), which is invaluable for piecing together the carbon skeleton and identifying quaternary carbons. beilstein-journals.org

Table 1: Representative ¹H NMR and ¹³C NMR Data for a 1H- rsc.orgbenzofuro[3,2-c]pyrazole Derivative
Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Key HMBC Correlations
H-4~8.1-C-3a, C-9b
H-6~7.5-C-5, C-7, C-9a
C-3-~145.0-
C-3a-~115.0-
C-9b-~130.0-

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of 1H- rsc.orgbenzofuro[3,2-c]pyrazole compounds. researchgate.netnih.gov It involves ionizing the molecules and then separating the resulting ions based on their mass-to-charge ratio (m/z).

Common Ionization Techniques:

Electrospray Ionization (ESI): A soft ionization technique that is particularly useful for polar and thermally labile molecules, often yielding the protonated molecule [M+H]⁺ or other adducts. nih.gov

High-Resolution Mass Spectrometry (HRMS): Provides highly accurate mass measurements, allowing for the determination of the elemental formula of a compound with a high degree of confidence. rsc.orgnih.gov

The fragmentation patterns observed in the mass spectrum can also provide valuable structural information, helping to identify different substituents and their locations on the benzofuro[3,2-c]pyrazole core. researchgate.net

Table 2: Representative Mass Spectrometry Data for a 1H- rsc.orgbenzofuro[3,2-c]pyrazole Derivative
TechniqueIonCalculated m/zFound m/z
HRMS (ESI)[M+H]⁺e.g., 251.0815e.g., 251.0812

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in 1H- rsc.orgbenzofuro[3,2-c]pyrazole derivatives. researchgate.net The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds. For example, the N-H stretching vibration of the pyrazole ring typically appears in the range of 3100-3500 cm⁻¹. The C=N and C=C stretching vibrations of the aromatic rings are usually observed in the 1500-1650 cm⁻¹ region. The C-O-C stretching of the benzofuran moiety also gives a characteristic absorption band.

Table 3: Characteristic IR Absorption Frequencies for 1H- rsc.orgbenzofuro[3,2-c]pyrazole Compounds
Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
N-H (pyrazole)Stretching3100 - 3500
C-H (aromatic)Stretching3000 - 3100
C=N (pyrazole)Stretching1500 - 1600
C=C (aromatic)Stretching1450 - 1600
C-O-C (benzofuran)Stretching1050 - 1250

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the 1H- rsc.orgbenzofuro[3,2-c]pyrazole molecule. researchgate.net The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. The wavelengths of maximum absorption (λmax) are related to the extent of conjugation in the molecule. The fused aromatic system of benzofuro[3,2-c]pyrazole gives rise to characteristic π-π* transitions. The position and intensity of these absorption bands can be influenced by the presence of various substituents on the core structure. nih.gov

Table 4: Typical UV-Vis Absorption Data for 1H- rsc.orgbenzofuro[3,2-c]pyrazole Derivatives in Solution
Solventλmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Transition
Ethanol~250 - 280Variableπ → π
Ethanol~300 - 350Variableπ → π

Crystallographic Analysis

While spectroscopic methods provide valuable information about molecular connectivity and functional groups, crystallographic analysis offers a definitive and unambiguous determination of the three-dimensional structure.

Table 5: Illustrative Crystallographic Data for a 1H- rsc.orgbenzofuro[3,2-c]pyrazole Derivative
ParameterValue
Crystal Systeme.g., Monoclinic
Space Groupe.g., P2₁/c
Unit Cell Dimensionsa, b, c (Å); α, β, γ (°)
Bond Length (C-N)~1.3 - 1.4 Å
Bond Angle (C-N-N)~105 - 115°

Structure Activity Relationship Sar and Structural Modification Studies of 1h 1 Benzofuro 3,2 C Pyrazole Derivatives

Elucidation of Key Pharmacophoric Features within the 1H-Benzofuro[3,2-c]pyrazole Scaffold

The 1H- nih.govbenzofuro[3,2-c]pyrazole core itself represents a key pharmacophoric element, providing a rigid framework that facilitates interactions with various biological targets. This tricyclic system, formed by the fusion of a benzofuran (B130515) and a pyrazole (B372694) ring, is considered a privileged structure due to its ability to serve as a template for ligands targeting multiple receptors or enzymes through appropriate modifications. nih.govresearchgate.net The pyrazole moiety, in particular, is a well-established pharmacophore known for its diverse biological activities, including anti-inflammatory, analgesic, and antitumor properties. nih.govnih.govjapsonline.comnih.gov

Impact of Substituent Variation on Biological Activity and Selectivity

The biological activity and selectivity of 1H- nih.govbenzofuro[3,2-c]pyrazole derivatives are highly dependent on the nature and position of various substituents on the core scaffold. nih.govnih.govnih.gov

Systematic modifications of the pyrazole ring within the 1H- nih.govbenzofuro[3,2-c]pyrazole framework have revealed critical insights into SAR. For instance, in a series of 1H-benzofuro[3,2-c]pyrazole-3-carboxamides designed as cannabinoid receptor 2 (CB2) selective ligands, the substituent at the 3-position of the pyrazole ring was found to be a major determinant of affinity and selectivity. nih.gov

Specifically, the introduction of a carbamoyl (B1232498) group at the C3 position proved to be a key modification. Further derivatization of this carbamoyl group with monocyclic and bicyclic monoterpenic substituents led to compounds with high affinity for the CB2 receptor (Kᵢ < 4 nM). nih.gov The isopinocampheyl-substituted derivative, for example, demonstrated remarkable selectivity for CB2 over CB1 receptors. nih.gov These findings underscore the importance of the substituent at the C3 position in modulating the pharmacological profile of these compounds.

In another study focused on antitumor agents, the substitution pattern on the pyrazole ring was also found to be critical. While many of the synthesized 1H-benzofuro[3,2-c]pyrazole derivatives were inactive against the MCF-7 breast tumor cell line, one derivative, 4a , which has a 3-((6-methoxy-1H-benzofuro[3,2-c]pyrazol-3-yl)amino)ethoxybenzene structure, showed high potency against leukemia (K562) and lung tumor (A549) cells. nih.gov This highlights that specific substitutions on the pyrazole ring are essential for conferring cytotoxic activity against particular cancer cell lines.

The table below summarizes the activity of selected 1H-benzofuro[3,2-c]pyrazole derivatives, illustrating the impact of substituents on their biological activity.

CompoundSubstituent at C3TargetActivityReference
Isopinocampheyl-substituted derivative Isopinocampheyl-carbamoylCB2/CB1 ReceptorsHigh affinity and selectivity for CB2 (Kᵢ CB2 = 3.7 nM, Kᵢ CB1 = 2398 nM) nih.gov
4a 3-ethoxybenzeneaminoK562 (leukemia), A549 (lung tumor) cellsHighly active (GI₅₀ = 0.26 µM for K562, 0.19 µM for A549) nih.gov

The concept of "privileged structures" is central to the rational design of novel 1H- nih.govbenzofuro[3,2-c]pyrazole derivatives. nih.govresearchgate.net Privileged structures are molecular frameworks that can bind to multiple, distinct biological targets with high affinity upon minor chemical modifications. nih.gov The pyrazole nucleus is a classic example of a privileged scaffold, found in numerous approved drugs with diverse therapeutic applications. nih.govresearchgate.netdntb.gov.ua

By replacing the indenopyrazole core with the 1H-benzofuro[3,2-c]pyrazole framework, researchers have successfully designed new series of potential antitumor agents. nih.gov This approach leverages the favorable drug-like properties of the benzofuran and pyrazole moieties to create novel compounds with improved biological activity. The pyrazole ring's ability to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, makes it a versatile component in the design of targeted therapies. nih.govnih.gov The strategic use of this privileged scaffold allows for the generation of compound libraries with a higher probability of identifying new lead compounds. nih.gov

Comparative SAR Analysis with Related Pyrazole-Containing Heterocycles and Fused Systems

The SAR of 1H- nih.govbenzofuro[3,2-c]pyrazoles can be better understood by comparing them to other pyrazole-containing heterocyclic systems. Pyrazole derivatives, in general, exhibit a wide spectrum of biological activities, and their SAR is often dictated by the nature of the substituents at various positions of the pyrazole ring. nih.govnih.govnih.gov

For instance, in a study comparing 1H-benzofuro[3,2-c]pyrazole derivatives with their furan-ring-opened counterparts, a series of 5-methoxy-2-(3-(phenylamino)-1H-pyrazol-5-yl)phenol derivatives, the latter were generally found to be more potent as tumor cell growth inhibitors. nih.gov This suggests that while the rigid, fused ring system of the benzofuropyrazole is beneficial in some contexts, a more flexible, open-chain pyrazole derivative may allow for better interaction with certain biological targets. nih.gov

Specifically, compound 5b , a pyrazole derivative resulting from the furan (B31954) ring cleavage, was significantly more potent than the corresponding benzofuropyrazole 4b against K562 and A549 cancer cell lines. nih.gov This comparative analysis highlights that the fusion of the benzofuran ring to the pyrazole core can have a profound, and not always beneficial, impact on biological activity, depending on the specific target.

The table below presents a comparative view of the activity of a 1H-benzofuro[3,2-c]pyrazole derivative and its corresponding ring-opened pyrazole analog.

CompoundScaffoldCell LineGI₅₀ (µM)Reference
4b 1H-benzofuro[3,2-c]pyrazoleK562>10 nih.gov
5b Pyrazole (ring-opened)K5620.021 nih.gov
4b 1H-benzofuro[3,2-c]pyrazoleA549>10 nih.gov
5b Pyrazole (ring-opened)A5490.69 nih.gov

Scaffold Hopping and Bioisosteric Replacements Strategies

Scaffold hopping is a powerful strategy in medicinal chemistry that involves replacing the core molecular framework of a known active compound with a structurally different but functionally similar scaffold. This approach aims to identify novel chemotypes with improved properties, such as enhanced potency, better selectivity, or a more favorable pharmacokinetic profile.

In the context of pyrazole-containing compounds, scaffold hopping has been employed to discover new classes of ligands. For example, a scaffold hopping strategy was used to move from known pyrazole structures, which are potent CB2 receptor antagonists, to a new class of C4-benzyl pyrazolines. nih.gov This resulted in compounds with significant selectivity for CB2 over CB1 receptors, although with a switch in functional activity from antagonist to partial agonist. nih.gov

Bioisosteric replacement is another key strategy where one functional group is replaced by another with similar physical or chemical properties, with the goal of improving the compound's biological activity or metabolic stability. In the design of 1H- nih.govbenzofuro[3,2-c]pyrazole derivatives, bioisosteric replacements could be envisioned for various parts of the molecule. For instance, the benzofuran oxygen could potentially be replaced with sulfur (benzothieno[3,2-c]pyrazole) or a nitrogen-containing group to explore how this affects target binding and selectivity. Similarly, different heterocyclic rings could be used as bioisosteres for the phenyl rings often found as substituents, to fine-tune the electronic and steric properties of the molecule. While specific examples of scaffold hopping and bioisosteric replacement directly on the 1H- nih.govbenzofuro[3,2-c]pyrazole scaffold are not extensively detailed in the provided search results, these are logical and widely practiced strategies in medicinal chemistry that would be applicable to this class of compounds.

Computational and Theoretical Investigations of 1h 1 Benzofuro 3,2 C Pyrazole

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking simulations are employed to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. These studies are fundamental in rational drug design, helping to explain the biological activity of compounds like 1H- researchgate.netbenzofuro[3,2-c]pyrazole derivatives and guiding the synthesis of more potent and selective analogues.

Derivatives of the 1H- researchgate.netbenzofuro[3,2-c]pyrazole scaffold have been designed and investigated as inhibitors for several important biological targets.

Tubulin Polymerization: A series of 1H- researchgate.netbenzofuro[3,2-c]pyrazole derivatives were designed as potential tubulin polymerization inhibitors for anticancer applications. mdpi.com The compounds were evaluated for their ability to inhibit the growth of various cancer cell lines. Notably, one derivative (referred to as compound 5 in the study) demonstrated potent inhibitory activity against tubulin polymerization with a half-maximal inhibitory concentration (IC₅₀) of 7.30 µM, identifying it as a promising new agent in this class. mdpi.com

Cannabinoid Receptors: The 1H- researchgate.netbenzofuro[3,2-c]pyrazole architecture has been identified as a versatile scaffold for developing ligands selective for the cannabinoid 2 (CB2) receptor. tandfonline.com A series of 1H-benzofuro[3,2-c]pyrazole-3-carboxamides were synthesized and evaluated for their binding affinity to both CB1 and CB2 receptors. researchgate.net

Tyrosine Kinase: The derivative 3-phenyl-1H- researchgate.netbenzofuro[3,2-c]pyrazole has been noted as a tyrosine kinase III inhibitor. researchgate.netresearchgate.net Its potential as an anticancer drug has led to computational studies investigating its encapsulation in carrier molecules for drug delivery systems. researchgate.netresearchgate.net

Below is a table summarizing the reported biological targets and associated binding affinity data for derivatives of the 1H- researchgate.netbenzofuro[3,2-c]pyrazole core structure.

Derivative ClassBiological TargetMeasurementValueReference
1H-benzofuro[3,2-c]pyrazole derivativeTubulinIC₅₀7.30 µM mdpi.com
1H-benzofuro[3,2-c]pyrazole-3-carboxamidesCannabinoid Receptor 2 (CB2)Binding AffinityHigh tandfonline.comresearchgate.net
3-phenyl-1H- researchgate.netbenzofuro[3,2-c]pyrazoleTyrosine Kinase IIIInhibitionNoted Inhibitor researchgate.netresearchgate.net

This table is based on available research data. The term "High" for CB2 affinity indicates that the source cited it as a key finding without providing a specific numerical value in the abstract.

The stability of ligand-protein complexes is governed by a network of non-covalent interactions. For the 1H- researchgate.netbenzofuro[3,2-c]pyrazole scaffold, theoretical studies have highlighted the importance of these forces.

In a study investigating the encapsulation of the tyrosine kinase inhibitor 3-phenyl-1H- researchgate.netbenzofuro[3,2-c]pyrazole within water-soluble calixarene (B151959) macrocycles, Density Functional Theory (DFT) calculations revealed that hydrogen bonding plays a crucial role in the formation and stabilization of the host-guest complex. researchgate.netresearchgate.net

While detailed interaction analyses for this specific scaffold with its protein targets are not extensively published, studies on related pyrazole-containing ligands targeting the CB2 receptor show that hydrogen bonds are critical for binding. For instance, the pyrazole (B372694) moiety of the CB2 antagonist SR144528 forms key hydrogen bonds with the side chains of amino acid residues T118 and S165 within the receptor's binding pocket. tandfonline.com This suggests that the pyrazole nitrogen atoms of the benzofuro[3,2-c]pyrazole core are likely to act as important hydrogen bond acceptors in their interactions with protein targets.

Quantum Chemical Calculations

Quantum chemical calculations provide a deep understanding of the intrinsic electronic properties and stability of molecules. Methods like Density Functional Theory (DFT) are used to analyze the electronic structure, conformational preferences, and reactivity of compounds like 1H- researchgate.netbenzofuro[3,2-c]pyrazole.

DFT calculations have been performed to understand the interactions of 3-phenyl-1H- researchgate.netbenzofuro[3,2-c]pyrazole. A study using the B97-D functional investigated its binding within different calixarene hosts. researchgate.net Such calculations are fundamental for analyzing the electronic properties and charge distribution of the molecule upon forming a complex. While specific Natural Bond Orbital (NBO) analysis results for 1H- researchgate.netbenzofuro[3,2-c]pyrazole were not found in the reviewed literature, NBO analysis is a common technique applied to other pyrazole-based compounds to investigate hyperconjugative interactions and charge delocalization, which contribute to molecular stability. researchgate.net

The conformational preferences and stability of 1H- researchgate.netbenzofuro[3,2-c]pyrazole derivatives have been explored through quantum chemical methods. The DFT study on the encapsulation of 3-phenyl-1H- researchgate.netbenzofuro[3,2-c]pyrazole in various calixarenes (n=4, 5, 6, 8) served as a conformational search. researchgate.netresearchgate.net The calculations showed that the most stable complexes were formed with the larger calixarenes (n=6, 8), which was attributed to the presence of a sufficiently large cavity to accommodate the guest molecule and favorable hydrogen bonding interactions between the host and guest. researchgate.net This work inherently provides information on the stable conformations of the molecule when interacting with a host system.

Molecular Dynamics Simulations to Study Ligand-Receptor Dynamics and Retention

Molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of a ligand-receptor complex, providing insights into its dynamic stability and the retention of the ligand in the binding site. While MD simulation is listed as a relevant technique in patent literature concerning benzofuro[3,2-c]pyrazole derivatives for inhibiting Flt3 kinase, and has been used to study the binding of other ligands to the CB2 receptor, specific published results detailing MD simulations for a 1H- researchgate.netbenzofuro[3,2-c]pyrazole derivative bound to a biological target were not identified in the performed search. tandfonline.comgoogle.com Such simulations would be a valuable next step to complement docking and quantum chemical studies by confirming the stability of predicted binding modes and exploring the dynamic nature of the molecular interactions over time.

In Silico ADME/Tox Predictions for Drug-Likeness and Pharmacokinetic Profiling

In modern drug discovery, the early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties, along with its potential toxicity (Tox), is critical. ijprajournal.com In silico ADME/Tox profiling uses computational models to predict these characteristics before a compound is even synthesized, saving significant time and resources. ijprajournal.comresearchgate.net These predictions help to identify molecules with favorable pharmacokinetic profiles and a lower risk of late-stage failure in the drug development pipeline. ijprajournal.com

While specific ADME/Tox data for the parent compound 1H- kastamonu.edu.trbenzofuro[3,2-c]pyrazole are not extensively detailed in the reviewed literature, studies on structurally related pyrazole and pyranopyrazole derivatives offer valuable insights into the expected profile of this class of compounds. dntb.gov.uanih.govnih.gov These studies commonly evaluate a range of physicochemical and pharmacokinetic parameters to determine a molecule's "drug-likeness."

Key parameters often evaluated include:

Physicochemical Properties: Molecular Weight (MW), number of hydrogen bond donors and acceptors, and the number of rotatable bonds.

Lipophilicity: Often expressed as Log P, which influences solubility and permeability.

Water Solubility: Crucial for absorption and distribution.

Pharmacokinetics: Predictions of gastrointestinal (GI) absorption and blood-brain barrier (BBB) permeation.

Drug-Likeness: Evaluation based on established rules such as Lipinski's Rule of Five, which suggests that a compound is more likely to be orally bioavailable if it meets certain criteria (e.g., MW ≤ 500, Log P ≤ 5). biointerfaceresearch.com

Research on pyranopyrazole derivatives, for instance, has shown that these compounds can exhibit favorable drug-like properties. nih.gov An analysis of a representative compound from this class using the SwissADME server provides an example of a typical pharmacokinetic profile.

Table 1: Representative In Silico ADME Profile for a Pyrano[2,3-c]pyrazole Derivative

ParameterPredicted Value
Physicochemical Properties
Molecular Weight< 500 g/mol
Hydrogen Bond Acceptors≤ 10
Hydrogen Bond Donors≤ 5
Lipophilicity
Log P (Consensus)< 5
Water Solubility
Solubility ClassModerately Soluble
Pharmacokinetics
GI AbsorptionHigh
BBB PermeantNo
Drug-Likeness
Lipinski's Rule Violations0

This table presents representative data based on studies of related pyrazole derivatives to illustrate the typical parameters assessed. The values are not specific to 1H- kastamonu.edu.trbenzofuro[3,2-c]pyrazole.

The data indicates that compounds in this family can possess high gastrointestinal absorption and good solubility, which are desirable for oral drug candidates. biointerfaceresearch.comalrasheedcol.edu.iq The absence of violations of Lipinski's rule further strengthens their potential as drug-like molecules. biointerfaceresearch.com Such in silico screening is essential for prioritizing which derivatives of the 1H- kastamonu.edu.trbenzofuro[3,2-c]pyrazole scaffold should be synthesized and advanced for further biological testing. nih.gov

Hirshfeld Surface Analysis for Quantifying Intermolecular Interactions in Crystal Structures

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify the various intermolecular interactions that stabilize molecules in the crystalline state. nih.govresearchgate.net By mapping properties onto this unique molecular surface, researchers can gain a detailed understanding of crystal packing, including hydrogen bonds, van der Waals forces, and other close contacts. nih.gov

While the specific crystal structure of the parent 1H- kastamonu.edu.trbenzofuro[3,2-c]pyrazole is not available in the cited literature, detailed Hirshfeld surface analyses have been performed on closely related benzofuran (B130515) and pyrazole derivatives. kastamonu.edu.trnih.gov These studies reveal the key interactions that are likely to govern the crystal packing of the benzofuro[3,2-c]pyrazole system.

For example, the analysis of a substituted benzofuran derivative, (3Z)-7-methoxy-3-(2-phenylhydrazinylidene)-1-benzofuran-2(3H)-one, provides a clear picture of the contributing contacts. nih.gov The most significant interactions are typically those involving hydrogen atoms.

Table 2: Percentage Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis of a Substituted Benzofuran Derivative

Interaction Type (Contact)Contribution (%)
H···H40.7%
O···H / H···O24.7%
C···H / H···C16.1%
C···C8.8%
N···C / C···N3.8%
N···H / H···N3.5%
Other2.4%

Data sourced from a study on (3Z)-7-methoxy-3-(2-phenylhydrazinylidene)-1-benzofuran-2(3H)-one, a related benzofuran derivative. nih.gov

The data clearly shows that H···H contacts, representing van der Waals forces, make up the largest contribution to the crystal packing. nih.gov The significant percentage of O···H/H···O and N···H/H···N contacts highlights the crucial role of hydrogen bonding in defining the supramolecular architecture. nih.govnih.gov Furthermore, C···H/H···C and C···C interactions, which can indicate C–H···π and π–π stacking, also play a substantial role in stabilizing the crystal lattice. kastamonu.edu.trnih.gov This type of detailed analysis is fundamental for crystal engineering and for understanding the physical properties of solid-state materials.

Biological Evaluation and Mechanistic Insights into 1h 1 Benzofuro 3,2 C Pyrazole Derivatives

Anticancer and Antiproliferative Activities

A series of 1H-benzofuro[3,2-c]pyrazole derivatives have been synthesized and evaluated for their ability to inhibit the growth of various human cancer cell lines. nih.gov The primary screening often involves assessing the cytotoxicity of these compounds against a panel of cancer cells, including human erythroleukemia (K562), lung cancer (A549), breast cancer (MCF-7), and liver cancer (HepG2) cell lines. nih.govnih.govusak.edu.trjksus.org

In one study, a series of 1H-benzofuro[3,2-c]pyrazole derivatives, designated as 4a-e, were tested for their tumor cell growth inhibitory activity. nih.gov The results indicated that the MCF-7 breast cancer cell line was largely insensitive to these specific benzofuropyrazole derivatives. nih.gov However, compound 4a demonstrated notable activity against K562 and A549 cells. nih.gov

It is important to note that during the synthesis of these benzofuropyrazole derivatives, a parallel series of pyrazole (B372694) derivatives, 5a-e, were also isolated. nih.gov These pyrazole derivatives generally exhibited more potent anticancer activity than their benzofuro[3,2-c]pyrazole counterparts. nih.gov For instance, compound 5b showed significant inhibitory activity against K562, MCF-7, and A549 cells, being 5- to 35-fold more potent than the reference drug ABT-751 in inhibiting A549 and K562 cells. nih.gov

The cytotoxic effects of novel pyrazole-based benzofuran (B130515) derivatives have also been explored against A549, HT-29 (colorectal adenocarcinoma), and MCF-7 cells. scilit.com All tested compounds displayed a dose-dependent anti-proliferative effect. scilit.com Specifically, one compound showed the most potent activity against MCF-7 cells with an IC₅₀ value of 7.31 μM. scilit.com

Further studies on other pyrazole derivatives have demonstrated their cytotoxic potential against various cancer cell lines. For example, some pyrazole-containing benzimidazole (B57391) hybrids showed potent growth inhibition against A549, MCF-7, and HeLa (cervical cancer) cell lines, with IC₅₀ values in the micromolar range. nih.gov Similarly, certain pyrazole derivatives have shown significant cytotoxicity against HepG2 cells. nih.gov

Table 1: In Vitro Cytotoxicity of Selected 1H- nih.govbenzofuro[3,2-c]pyrazole and Related Pyrazole Derivatives

Compound Cell Line IC₅₀ (μM) Reference
4a K562 Active nih.gov
4a A549 Active nih.gov
4a-e MCF-7 Weak or Inactive nih.gov
5b K562 0.021 nih.gov
5b A549 0.69 nih.gov
Compound 2 (pyrazole-based benzofuran) MCF-7 7.31 scilit.com

Note: "Active" indicates that the compound showed significant inhibitory activity, but the specific IC₅₀ value was not provided in the cited source.

Targeting Specific Pathways and Molecular Mechanisms

The anticancer effects of 1H- nih.govbenzofuro[3,2-c]pyrazole derivatives and their analogs are attributed to their ability to interfere with specific cellular pathways and molecular targets that are crucial for cancer cell proliferation and survival.

A key mechanism of action for some of these compounds is the inhibition of tubulin polymerization. nih.govnih.gov Microtubules, which are dynamic polymers of tubulin, play a critical role in cell division, making them an attractive target for anticancer drugs. nih.gov

Research has identified certain pyrazole derivatives as novel tubulin polymerization inhibitors. nih.govnih.gov For instance, compound 5b , a pyrazole derivative isolated during the synthesis of 1H-benzofuro[3,2-c]pyrazoles, was found to inhibit tubulin polymerization with an IC₅₀ value of 7.30 μM. nih.govnih.gov This inhibition disrupts the formation of the mitotic spindle, leading to cell cycle arrest and ultimately cell death. nih.gov The activity of these compounds is often compared to known tubulin inhibitors like ABT-751. nih.govnih.gov

While direct evidence for Tyrosine Kinase III inhibition by 1H- nih.govbenzofuro[3,2-c]pyrazole is not explicitly detailed in the provided context, the broader class of pyrazole derivatives has been extensively studied as inhibitors of various protein kinases, including tyrosine kinases. researchgate.netnih.gov Receptor tyrosine kinases are crucial in cell signaling pathways that regulate cell growth, proliferation, and differentiation, and their dysregulation is a common feature of many cancers. Pyrazole derivatives have been designed and evaluated as inhibitors of kinases such as VEGFR-2, a key player in angiogenesis. nih.gov Molecular docking studies have been employed to understand the binding interactions of pyrazole derivatives with the active sites of these kinases. researchgate.netnih.gov

Disruption of the cell cycle is a common consequence of targeting fundamental cellular processes like tubulin polymerization. Several pyrazole derivatives have been shown to induce cell cycle arrest, particularly at the G2/M phase. nih.gov This arrest prevents the cell from entering mitosis, thereby halting proliferation. For example, some pyrazole derivatives have been observed to cause an accumulation of cells in the G2/M phase of the cell cycle. nih.gov This effect is consistent with the mechanism of tubulin polymerization inhibition, which would prevent the formation of a functional mitotic spindle required for progression through mitosis. nih.gov In some cases, pyrazole derivatives have also been reported to induce cell cycle arrest in the G0/G1 or S phase. researchgate.netnih.gov

The ultimate fate of cancer cells treated with effective chemotherapeutic agents is often apoptosis, or programmed cell death. 1H- nih.govbenzofuro[3,2-c]pyrazole derivatives and their analogs have been shown to induce apoptosis in cancer cells. scilit.comnih.gov The induction of apoptosis can be triggered by various upstream events, including cell cycle arrest and the inhibition of key survival pathways. nih.gov

Mechanistic studies have confirmed that the cytotoxic effects of some pyrazole-based benzofuran derivatives are linked to the induction of apoptosis. scilit.com This is often demonstrated through assays that detect markers of apoptosis, such as the externalization of phosphatidylserine, DNA fragmentation, and the activation of caspases, which are key executioner proteins in the apoptotic cascade. scilit.comnih.gov For instance, one pyrazole-based benzofuran compound was found to exert its cytotoxic effect on MCF-7 cells through mitochondrial membrane damage and caspase activation, both of which are hallmarks of apoptosis. scilit.com

Antimicrobial Properties

Inhibition of Bacterial Enzymes (e.g., DNA Gyrase B, DHFR)

Recent studies have highlighted the potential of 1H- tandfonline.combenzofuro[3,2-c]pyrazole derivatives as potent antibacterial agents, with a key mechanism of action being the inhibition of essential bacterial enzymes like DNA gyrase B and dihydrofolate reductase (DHFR).

Newly synthesized benzofuran–pyrazole hybrid molecules have demonstrated significant antimicrobial activity. mdpi.com In particular, certain compounds from this class have been identified as notable inhibitors of E. coli DNA gyrase B. For instance, one derivative exhibited an IC50 value of 9.80 µM, a potency comparable to the standard drug ciprofloxacin. mdpi.comresearchgate.net DNA gyrase is a crucial enzyme for bacterial DNA replication, and its inhibition leads to bacterial cell death. researchgate.net The B subunit (GyrB) is responsible for the ATPase activity of the enzyme, providing the energy for DNA supercoiling. researchgate.net In silico docking studies have further supported these findings, showing that these compounds fit well into the active site of E. coli DNA gyrase B. researchgate.net

Beyond DNA gyrase, DHFR is another validated target for antimicrobial agents. nih.gov DHFR is essential for the synthesis of tetrahydrofolate, a vital cofactor in the biosynthesis of nucleotides and certain amino acids. nih.gov While direct studies on 1H- tandfonline.combenzofuro[3,2-c]pyrazole derivatives as DHFR inhibitors are emerging, related pyrazole-containing structures have shown promise. For example, pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and evaluated for their inhibitory effect on human DHFR, with some compounds showing potent inhibition. nih.gov This suggests that the benzofuro[3,2-c]pyrazole scaffold could be a promising framework for developing novel DHFR inhibitors.

The antibacterial activity of pyrazole derivatives is not limited to these two enzymes. Some have been shown to disrupt the bacterial cell wall. nih.gov The broad-spectrum potential of these compounds makes them attractive candidates for tackling antibiotic resistance. nih.govnih.gov

Other Pharmacological Activities

In addition to their antibacterial effects, derivatives of 1H- tandfonline.combenzofuro[3,2-c]pyrazole exhibit a range of other promising pharmacological activities.

Anti-Inflammatory Effects

The anti-inflammatory potential of pyrazole-based compounds is well-documented. nih.govglobalresearchonline.net Benzofuran–pyrazole derivatives, in particular, have shown significant anti-inflammatory properties. researchgate.netnih.gov The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway. nih.gov Some novel benzofuran-pyrazolone hybrids have demonstrated selective inhibition of COX-2 over COX-1, which is a desirable characteristic for reducing gastrointestinal side effects associated with traditional nonsteroidal anti-inflammatory drugs (NSAIDs). researchgate.net

In one study, a newly synthesized pyrazole derivative showed promising anti-inflammatory and analgesic effects in animal models, with reduced ulcerogenic potential compared to standard drugs like indomethacin (B1671933) and celecoxib. researchgate.net Another study on new benzofuran–pyrazole-based compounds revealed that most of the synthesized compounds exhibited substantial anti-inflammatory effects, as evaluated by the HRBC membrane stabilization assay. mdpi.com

Compound TypeKey FindingsReference
Benzofuran-pyrazolone hybridsSelective COX-2 inhibition over COX-1. researchgate.net
Pyrazole derivative AD732Higher anti-inflammatory and analgesic effects with reduced ulcerogenic potential compared to standard drugs. researchgate.net
Benzofuran–pyrazole-based compoundsSubstantial anti-inflammatory effects in HRBC membrane stabilization assay. mdpi.com

Antioxidant Activity

Several studies have investigated the antioxidant properties of 1H- tandfonline.combenzofuro[3,2-c]pyrazole derivatives. These compounds have shown the ability to scavenge free radicals, which are implicated in various disease processes. nih.govresearchgate.net The antioxidant activity is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging method. mdpi.com

A study on new benzofuran–pyrazole hybrid molecules demonstrated that several compounds possessed high antioxidant activity, with DPPH scavenging percentages ranging from 84.16% to 90.52%. mdpi.comresearchgate.net The antioxidant potential of these compounds adds to their therapeutic promise, as oxidative stress is a contributing factor in many inflammatory and neurodegenerative diseases. nih.gov

AssayKey FindingsReference
DPPH free radical scavengingScavenging percentages between 84.16% and 90.52% for some benzofuran–pyrazole hybrids. mdpi.comresearchgate.net
Nitric oxide (NO) and superoxide (B77818) radical scavengingExcellent radical scavenging activity for some pyrazoline and isoxazoline (B3343090) derivatives. nih.gov

Enzyme Inhibition (e.g., α-Glucosidase, Monoamine Oxidase B)

The 1H- tandfonline.combenzofuro[3,2-c]pyrazole scaffold has also been explored for its potential to inhibit other key enzymes involved in metabolic and neurological disorders.

α-Glucosidase Inhibition: α-Glucosidase is a key enzyme in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type 2 diabetes. nih.govresearchgate.net Pyrazole-based heterocyclic compounds have recently emerged as a promising scaffold for developing α-glucosidase inhibitors. nih.gov Although specific studies on 1H- tandfonline.combenzofuro[3,2-c]pyrazole derivatives are still developing, the broader class of pyrazoles has shown encouraging results, suggesting this is a fruitful area for future research. nih.gov

Monoamine Oxidase B (MAO-B) Inhibition: MAO-B is a crucial enzyme in the metabolism of neurotransmitters, and its inhibition is a target for the treatment of neurodegenerative disorders like Parkinson's disease. nih.gov Indole and benzofuran derivatives have been evaluated as MAO-B inhibitors, with some showing high potency and selectivity for the B isoform. nih.gov For instance, certain indole-based derivatives have exhibited competitive inhibition of MAO-B with Ki values in the nanomolar range. nih.govresearchgate.net Given the structural similarities, 1H- tandfonline.combenzofuro[3,2-c]pyrazole derivatives represent a promising class of compounds for the development of novel MAO-B inhibitors. dntb.gov.uaresearchgate.net

Antiviral Activities (e.g., Anti-HIV for related pyrazoles)

The pyrazole nucleus is a versatile scaffold that has also been incorporated into compounds with antiviral activity. researchgate.netnih.gov While research on the direct antiviral effects of 1H- tandfonline.combenzofuro[3,2-c]pyrazole is ongoing, related pyrazole derivatives have shown potent anti-HIV activity. nih.govelsevierpure.com These compounds can act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), a class of drugs used to treat HIV infection. tandfonline.comgoogle.com The evaluation of newly synthesized pyrazole derivatives has identified compounds with significant anti-HIV-1 and anti-HIV-2 activity in cell-based assays. tandfonline.comnih.gov This suggests that the 1H- tandfonline.combenzofuro[3,2-c]pyrazole framework could be a valuable starting point for the design of new antiviral agents.

Future Directions and Research Perspectives

Development of Novel 1H-nih.govbenzofuro[3,2-c]pyrazole Derivatives with Enhanced Specificity and Potency

The versatility of the 1H- nih.govbenzofuro[3,2-c]pyrazole core allows for extensive structural modifications to optimize its pharmacological properties. A primary goal for future research is the synthesis of new analogues with superior potency and selectivity for their biological targets.

One research avenue involves modifying substituents on the pyrazole (B372694) and benzofuran (B130515) rings to enhance activity. For instance, a series of 1H-benzofuro[3,2-c]pyrazole derivatives (4a–e) were synthesized to explore their antitumor potential. nih.gov Among these, derivative 4a showed high activity against leukemia (K562) and lung cancer (A549) cells, though other derivatives in the series displayed weak to no activity. nih.govnih.gov This highlights the sensitivity of the structure-activity relationship (SAR) and the opportunity for further refinement.

Another successful strategy has been the introduction of carboxamide groups. A series of 1H-benzofuro[3,2-c]pyrazole-3-carboxamides (compounds 15-24) were developed and evaluated for their affinity for cannabinoid receptors. nih.gov These derivatives exhibited high affinity and selectivity for the CB2 receptor over the CB1 receptor. nih.gov Specifically, homologues with monoterpenic substituents at the carbamoyl (B1232498) group showed the best binding profiles, with the isopinocampheyl-substituted derivative 22 demonstrating exceptional selectivity for CB2 receptors. nih.gov Preliminary functional assays confirmed that these novel derivatives act as CB2 agonists. nih.gov

Future work will likely focus on:

Systematic SAR studies: Exploring a wider range of substituents at various positions of the benzofuropyrazole core to build a comprehensive understanding of how structural changes affect potency and selectivity.

Bioisosteric replacement: Replacing key functional groups with bioisosteres to improve pharmacokinetic properties while maintaining or enhancing biological activity.

Hybrid molecule design: Combining the 1H- nih.govbenzofuro[3,2-c]pyrazole scaffold with other pharmacophores to create hybrid molecules with dual or synergistic modes of action.

Table 1: Investigated 1H- nih.govbenzofuro[3,2-c]pyrazole Derivatives and their Activity

Exploration of New Therapeutic Applications and Target Identification

While initial research has focused on anticancer and cannabinoid receptor modulation, the structural features of 1H- nih.govbenzofuro[3,2-c]pyrazole suggest its potential utility across a broader range of diseases.

Anticancer Therapy: The demonstrated cytotoxicity against various cancer cell lines warrants further investigation. nih.govscilit.com Research has identified tubulin polymerization inhibition as one mechanism of action for related pyrazole derivatives, and compound 5b , an unexpected pyrazole product from a benzofuropyrazole synthesis, was identified as a novel tubulin polymerization inhibitor. nih.govnih.gov Other pyrazole-based benzofuran derivatives have been shown to induce apoptosis through caspase activation. scilit.com Future work could explore the efficacy of this scaffold against other cancer types and investigate its potential to overcome drug resistance.

Anti-Inflammatory and Neuropathic Pain: The high selectivity of certain derivatives for the CB2 receptor suggests a significant therapeutic potential for treating inflammatory disorders and neuropathic pain, without the psychoactive side effects associated with CB1 receptor activation. nih.gov

Antiviral Agents: Related pyrazole derivatives synthesized from benzofurans have shown potent anti-HIV activity. rsc.org These compounds were found to act as non-nucleoside reverse transcriptase inhibitors or to inhibit HIV entry, indicating that the broader benzofuran-pyrazole structural class could be a source of new antiviral leads. rsc.org

Neuroprotection and Other Kinase-Related Diseases: The pyrazole nucleus is a key component in inhibitors of various kinases. nih.govmdpi.com For example, 1-benzyl-1H-pyrazole derivatives have been developed as potent inhibitors of Receptor Interacting Protein 1 (RIP1) kinase, which is involved in necroptosis and has therapeutic potential for diseases like pancreatitis. nih.gov Furthermore, other pyrazole derivatives have demonstrated neuroprotective effects against neurotoxicity models by decreasing pro-apoptotic proteins like Bax and caspase-3. nih.gov This opens the door to exploring 1H- nih.govbenzofuro[3,2-c]pyrazoles as potential treatments for neurodegenerative diseases.

Integration of Advanced Computational and Artificial Intelligence Methods in Lead Optimization

Modern drug discovery heavily relies on computational tools to accelerate the identification and optimization of lead compounds. nih.govnih.gov The future development of 1H- nih.govbenzofuro[3,2-c]pyrazole derivatives will benefit significantly from the integration of these methods.

Structure-Based Drug Design (SBDD): When the 3D structure of a biological target is known, molecular docking and molecular dynamics simulations can be employed. nih.govresearchgate.net These techniques can predict how different benzofuropyrazole derivatives bind to the active site of a target protein, such as a kinase or a G-protein coupled receptor (GPCR) like the CB2 receptor. ucl.ac.uk This provides crucial insights into the key interactions responsible for binding and selectivity, guiding the design of new molecules with improved affinity. nih.gov

Ligand-Based Drug Design: In the absence of a target's crystal structure, quantitative structure-activity relationship (QSAR) models can be developed. nih.gov By correlating the structural features of the synthesized derivatives with their biological activities, these models can predict the potency of virtual compounds, helping to prioritize which new derivatives to synthesize.

AI and Machine Learning: Artificial intelligence is increasingly being used to enhance various stages of drug discovery, from early hit identification to lead optimization. researchgate.net AI algorithms can analyze vast datasets to identify novel scaffolds, predict pharmacological properties, and suggest synthetic routes, thereby streamlining the entire development process for new 1H- nih.govbenzofuro[3,2-c]pyrazole-based drug candidates.

Challenges and Opportunities in 1H-nih.govbenzofuro[3,2-c]pyrazole Research

Despite its promise, the development of drugs based on the 1H- nih.govbenzofuro[3,2-c]pyrazole scaffold is not without its challenges.

Challenges:

Synthetic Complexity: The synthesis of these tricyclic systems can be complex. For example, during the synthesis of some derivatives, an unexpected cleavage of the furan (B31954) ring was observed, leading to the formation of different pyrazole structures alongside the desired benzofuropyrazoles. nih.gov Optimizing reaction conditions to ensure high yields and regioselectivity is a key challenge.

Achieving Selectivity: As with many kinase inhibitors and receptor modulators, achieving high selectivity for the intended target over related proteins is crucial to minimize off-target effects. nih.gov

Drug Resistance: The emergence of drug-resistant pathogens and cancer cells is a continuous obstacle in drug development. rsc.org New derivatives must be evaluated for their ability to remain effective against resistant strains or tumors.

Opportunities:

Scaffold Versatility: The 1H- nih.govbenzofuro[3,2-c]pyrazole framework is a "privileged structure" capable of interacting with a wide variety of biological targets, including kinases, GPCRs, and enzymes. nih.govnih.govmdpi.com This versatility provides a rich foundation for discovering new drugs for numerous diseases.

Advancements in Synthesis: New synthetic methods, including flow chemistry and green chemistry approaches, offer opportunities to overcome synthetic hurdles, making the production of these compounds more efficient and scalable. mdpi.comias.ac.in

Rational Design: The increasing power of computational chemistry and AI provides an unprecedented opportunity for the rational, structure-based design of novel derivatives with tailored properties, accelerating the journey from a promising hit to a viable drug candidate. nih.govresearchgate.net

Compound Names Mentioned in this Article

Q & A

Q. Table 1. Suzuki-Miyaura Coupling Yields for Benzofuropyrazole Derivatives

SubstrateBoronic AcidCatalystYield (%)Reference
4-Chlorofuro[3,2-c]pyridinePhenylboronic acidPd(PPh₃)₄20.2
1-Chloro[1]benzofuro[3,2-c]pyridinePhenylboronic acidPd(PPh₃)₄59.0

Q. Table 2. Structural Features of Related Compounds

CompoundKey SubstituentsBiological ActivityAnalytical Method
Coumestrol3,9-DihydroxybenzofurochromenonePhytoestrogen¹H NMR, X-ray
Maackiain3-Methoxy, 6a,12a-dihydroAntifungalChiral HPLC

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